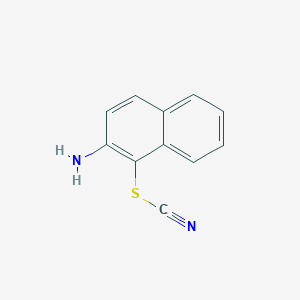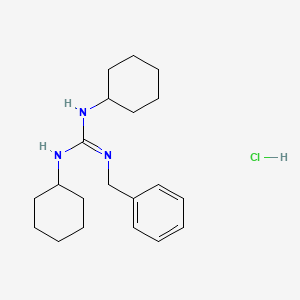
benzyl-(N,N'-dicyclohexylcarbamimidoyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3-dicyclohexylguanidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by its molecular formula and weight, which are essential for understanding its behavior in different chemical reactions .
Preparation Methods
The synthesis of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves several steps and specific reaction conditions. One common method includes the reaction of benzylamine with dicyclohexylcarbodiimide in the presence of hydrochloric acid. This reaction typically requires controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-2,3-dicyclohexylguanidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic properties, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but they generally involve complex biochemical interactions .
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other guanidine derivatives, which may have different substituents and properties. The uniqueness of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride lies in its specific combination of benzyl and dicyclohexyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6182-00-9 |
|---|---|
Molecular Formula |
C20H32ClN3 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-benzyl-1,3-dicyclohexylguanidine;hydrochloride |
InChI |
InChI=1S/C20H31N3.ClH/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19;/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H2,21,22,23);1H |
InChI Key |
CORMMKFIPKYSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NCC2=CC=CC=C2)NC3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


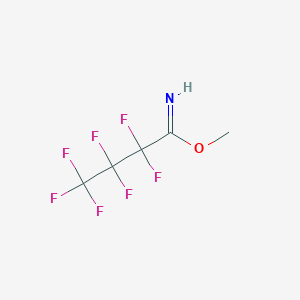
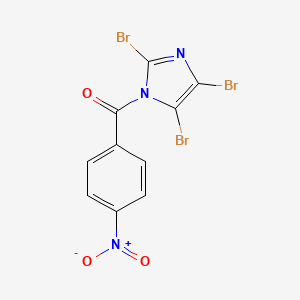
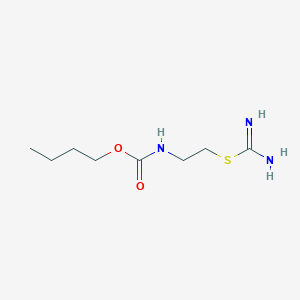

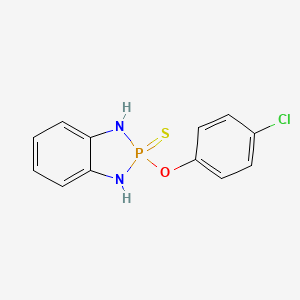
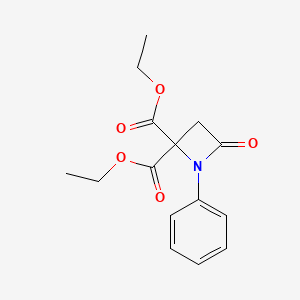
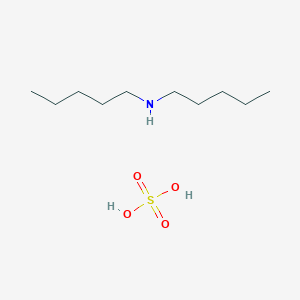
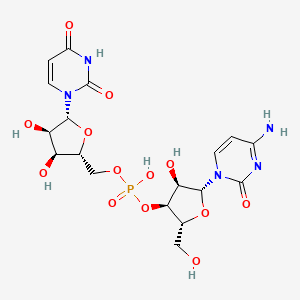
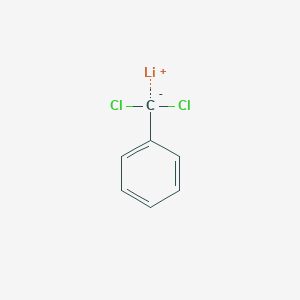
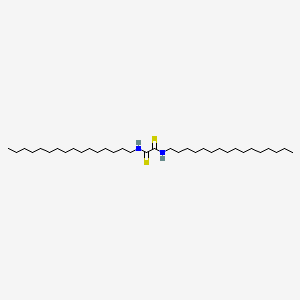

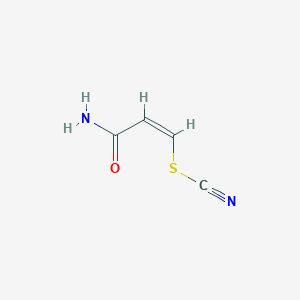
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
